2,2-Dimethyl-3-oxopropyl acrylate
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Overview
Description
2,2-Dimethyl-3-oxopropyl acrylate is an organic compound with the molecular formula C8H12O3. It is a derivative of acrylic acid and is characterized by the presence of a 2,2-dimethyl-3-oxopropyl group attached to the acrylate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-oxopropyl acrylate typically involves the esterification of acrylic acid with 2,2-dimethyl-3-oxopropanol. This reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-oxopropyl acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acrylate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,2-Dimethyl-3-oxopropyl acrylate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers.
Materials Science: The compound is used in the development of advanced materials, including coatings and adhesives, due to its ability to form cross-linked networks.
Biomedical Applications: Research has explored its potential use in drug delivery systems and as a component in biomedical devices.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-oxopropyl acrylate involves its ability to undergo polymerization and form cross-linked networks. The acrylate moiety can participate in free radical polymerization, leading to the formation of high molecular weight polymers. These polymers can interact with various molecular targets and pathways, depending on their specific applications .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-3-oxopropyl methacrylate: Similar in structure but contains a methacrylate group instead of an acrylate group.
2,2-Dimethyl-3-oxopropyl butyrate: Contains a butyrate group instead of an acrylate group.
Uniqueness
2,2-Dimethyl-3-oxopropyl acrylate is unique due to its specific combination of the 2,2-dimethyl-3-oxopropyl group and the acrylate moiety. This combination imparts distinct chemical properties, such as enhanced reactivity in polymerization reactions and the ability to form stable cross-linked networks .
Properties
CAS No. |
69288-03-5 |
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Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
(2,2-dimethyl-3-oxopropyl) prop-2-enoate |
InChI |
InChI=1S/C8H12O3/c1-4-7(10)11-6-8(2,3)5-9/h4-5H,1,6H2,2-3H3 |
InChI Key |
LYHYCLGMCYPIRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC(=O)C=C)C=O |
Origin of Product |
United States |
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